(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine” is a compound that has been identified as a wingless beta-catenin agonist . This compound increases the rate of bone formation . It was discovered through a high-throughput screening campaign aimed at finding small molecule leads for the treatment of bone disorders .
Synthesis Analysis
The synthesis of this compound was achieved through hit-to-lead in vitro optimization for target activity and molecular properties . Unfortunately, the exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H22N4 . The InChI code is 1S/C20H22N4/c21-14-15-8-11-24 (12-9-15)20-22-10-7-19 (23-20)18-6-5-16-3-1-2-4-17 (16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 318.42 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Bone Formation Enhancement : A study found that this compound, identified as WAY-262611, acts as a Wnt beta-catenin cellular messaging system agonist. It demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration, indicating its potential for treating bone disorders (Pelletier et al., 2009).
Anticonvulsant Activity : Research on novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, which include the mentioned compound, demonstrated significant anticonvulsant activity. These compounds were found to delay strychnine-induced seizures, suggesting their potential as anticonvulsant agents (Ghareb et al., 2017).
Chemical Sensor Development : A study focused on the synthesis and characterization of various derivatives, including the mentioned compound, for molecular recognition abilities toward transition metal ions. These compounds showed notable selectivity towards Cu2+ ions, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Molecular Structure Analysis : Research on the crystal structures of related compounds provides insights into their molecular properties and potential pharmaceutical applications. Such studies are fundamental for understanding the interaction and binding properties of these compounds (Subasri et al., 2017).
Cancer Treatment Potential : A study discovered new pyrazolopyridine, furopyridine, and pyridine derivatives as potent CDK2 inhibitors for cancer treatment. These compounds, including derivatives of the mentioned compound, showed significant inhibition on different human cancer cell lines, indicating their potential in cancer therapy (Abdel-Rahman et al., 2021).
Dopamine D4 Receptors Antagonist : A study involved the synthesis and in vivo evaluation of a related compound as a potential Dopamine D4 receptors antagonist for PET. However, the results suggested that the compound may not be suitable for this application due to rapid metabolism (Matarrese et al., 2000).
Sigma Receptor Binding : Research on the binding and activity at sigma receptors of related compounds provided insights into their potential use in PET experiments and as tools for tumor research and therapy (Berardi et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLITPHIARVDJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.